(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Beschreibung
The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” (hereafter referred to as Compound X) is a heterocyclic molecule featuring a pyridazine core substituted with a 1,2,4-triazole ring, linked via a piperazine moiety to a phenyl-1,2,3-triazole-bearing methanone group.
Eigenschaften
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N10O/c30-19(16-12-21-29(25-16)15-4-2-1-3-5-15)27-10-8-26(9-11-27)17-6-7-18(24-23-17)28-14-20-13-22-28/h1-7,12-14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDQJCIDRLPEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex heterocyclic molecule that incorporates multiple pharmacologically active triazole moieties. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N7O , with a molecular weight of approximately 423.433 g/mol . The structure features a piperazine ring connected to a pyridazine and two triazole groups, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole structures exhibit a wide range of biological activities, including:
- Antimicrobial : Exhibiting efficacy against various bacterial and fungal strains.
- Antitubercular : Potential activity against Mycobacterium tuberculosis.
- Anticancer : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
The triazole moiety is recognized for its antimicrobial properties. A study demonstrated that derivatives similar to the compound showed significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with 1,2,4-triazole structures exhibited minimum inhibitory concentrations (MICs) as low as 0.046 μM against resistant strains like MRSA, outperforming standard antibiotics such as vancomycin .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | S. aureus | 0.68 |
| Compound B | E. coli | 2.96 |
| Compound C | P. aeruginosa | 3.11 |
Antitubercular Activity
In the search for new anti-tubercular agents, compounds similar to the one under review have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. One study reported several derivatives with IC50 values ranging from 1.35 to 2.18 μM , indicating significant potential for further development .
Anticancer Potential
The anticancer properties of triazole-containing compounds have been extensively studied. For example, derivatives were tested against various cancer cell lines with promising results in inhibiting cell growth and inducing apoptosis. The structure-activity relationship (SAR) analysis revealed that modifications in the triazole ring could enhance cytotoxicity against specific cancer types .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to inhibition of replication and transcription processes.
- Receptor Modulation : Triazoles may interact with various cellular receptors, influencing signaling pathways involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several triazole derivatives and tested them against clinical isolates of bacteria. The results showed that certain modifications significantly increased their antimicrobial potency compared to traditional antibiotics.
Case Study 2: Antitubercular Activity
In another investigation focused on anti-tubercular agents, researchers developed a series of compounds based on the triazole framework that demonstrated effective inhibition of Mycobacterium tuberculosis, providing a basis for future drug development efforts.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including breast cancer cells (e.g., MCF-7 and BT-474). The mechanism often involves:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Disruption of normal cell cycle progression, particularly at the G2/M phase.
Case Study: Cytotoxicity in Cancer Cells
A study focused on the cytotoxic effects of a related compound demonstrated an IC50 value of 0.99 μM against BT-474 cells, indicating potent cytotoxicity attributed to apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanisms include:
- Inhibition of Ergosterol Biosynthesis : The triazole ring may interfere with fungal cell membrane integrity.
Case Study: Antimicrobial Efficacy
Research showed that specific substitutions on the pyridazine ring enhanced antibacterial activity against strains like E. coli and S. aureus, with minimum inhibitory concentration (MIC) values lower than traditional antibiotics .
Anti-inflammatory Effects
The compound has demonstrated potential in reducing inflammation markers in various models. Its anti-inflammatory effects may involve modulation of cytokine production and immune cell activity.
Case Study: Inflammatory Response Modulation
In vitro studies indicated that the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its utility in treating inflammatory diseases .
| Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |
|---|---|---|---|
| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |
| Antibacterial Activity | Varies | Various bacteria | Ergosterol inhibition |
| Anti-inflammatory Effects | N/A | Macrophages | Cytokine modulation |
Case Study Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in MCF-7 with potent cytotoxicity. |
| Study 2 | Antimicrobial Efficacy | MIC values lower than traditional antibiotics against E. coli and S. aureus. |
| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 levels in macrophages. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares Compound X with structurally related analogs from the provided evidence, focusing on molecular features, physicochemical properties, and reported bioactivities:
| Compound | Structural Features | Physical State | Melting Point (°C) | Reported Bioactivity |
|---|---|---|---|---|
| Compound X | Pyridazine-triazole + phenyl-triazole linked via piperazine-methanone | Not reported | Not reported | Not reported in evidence |
| (6-Chloro-2-methylimidazo-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) | Imidazo-pyridine + nitro/methoxy-phenyl-triazole-piperazine | Pale yellow solid | 104–105 | Antileishmanial/antitrypanosomal activity |
| (2,7-Dimethylimidazo-pyridin-3-yl)(4-(2-(4-propyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone (10a) | Imidazo-pyridine + propyl-triazole-ethyl-piperazine | Viscous liquid | Not applicable | Not explicitly stated; likely antiparasitic |
| 4-[4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | Methoxyphenyl-piperazine + triazolone | Not reported | Not reported | Not reported |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | Piperazine + phenyl-pyrazole | Not reported | Not reported | Not reported |
Structural and Functional Analysis
Core Heterocyclic Systems
- Compound X combines pyridazine and dual triazole rings, which may enhance π-π stacking interactions with biological targets compared to imidazo-pyridine systems in . The phenyl-triazole substituent could improve lipophilicity and membrane permeability relative to smaller alkyl groups (e.g., propyl in Compound 10a ).
Substituent Effects
- Electron-Withdrawing Groups: Compound 8p features a nitro group, which may enhance electrophilic interactions but reduce metabolic stability.
- Alkyl vs. Aromatic Chains : Compounds with alkyl-triazole chains (e.g., 10a, 10b ) exhibit lower melting points and higher flexibility, whereas Compound X’s rigid phenyl-triazole may favor selective binding.
Bioactivity Trends
- Antiparasitic activity in compounds correlates with triazole-piperazine-imidazo-pyridine architectures .
Research Findings and Gaps
- : Compounds with nitro/methoxy-phenyl-triazole substituents (e.g., 8p) showed IC₅₀ values of 1.2–5.6 µM against Trypanosoma brucei . Compound X’s phenyl group may similarly enhance potency but requires empirical validation.
- and : Piperazine-triazolone derivatives (e.g., ) and phenyl-pyrazole analogs (e.g., ) lack explicit bioactivity data, highlighting a need for comparative pharmacological studies.
Q & A
Basic Question: What are the key structural features of the compound, and how do they influence its potential pharmacological activity?
Methodological Answer:
The compound integrates a pyridazine core substituted with a 1,2,4-triazole moiety at position 6, linked via a piperazine ring to a 1,2,3-triazole-phenyl methanone group. These heterocycles are critical pharmacophores:
- Pyridazine-triazole hybrid : Enhances binding to enzymes or receptors via hydrogen bonding and π-π stacking .
- Piperazine spacer : Improves solubility and provides conformational flexibility for target engagement .
- 1,2,3-Triazole-phenyl group : Offers metabolic stability and additional interactions (e.g., van der Waals forces) with hydrophobic binding pockets .
Structural analogs in literature show activity against cancer, microbial targets, and CNS disorders, suggesting similar potential for this compound .
Basic Question: What synthetic strategies are recommended for preparing this compound and its analogs?
Methodological Answer:
A multi-step synthesis is typically employed:
Pyridazine-triazole coupling : React 6-chloropyridazine with 1,2,4-triazole under Buchwald-Hartwig conditions to form the pyridazine-triazole intermediate .
Piperazine introduction : Use nucleophilic aromatic substitution (SNAr) to attach the piperazine ring to the pyridazine core .
Methanone linkage : Couple the piperazine with 2-phenyl-1,2,3-triazole-4-carboxylic acid via amidation or Ullmann-type reactions .
Key considerations :
- Monitor reaction progress via TLC and HPLC .
- Purify intermediates using column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) .
Advanced Question: How can reaction conditions be optimized to improve the yield of the final compound?
Methodological Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require switching to THF/water mixtures for click chemistry steps .
- Catalyst tuning : Use Cu(I) catalysts (e.g., CuBr) with ligands like TBTA for efficient triazole formation .
- Temperature control : Maintain 50–80°C for cycloaddition reactions to balance kinetics and side-product formation .
- Stoichiometry : A 1.2:1 molar ratio of azide to alkyne precursors minimizes unreacted starting materials .
Yields >60% are achievable with these adjustments, as demonstrated in analogous triazole-piperazine syntheses .
Advanced Question: How can contradictions in biological activity data between structurally similar compounds be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times) .
- Substituent effects : Compare analogs with systematic modifications (e.g., ethyl vs. methyl groups on triazole). For example, ethyl-substituted triazoles in showed 2-fold higher antitumor activity than methyl analogs .
- Computational validation : Perform molecular docking to identify key binding interactions (e.g., with 14α-demethylase in ) and validate via site-directed mutagenesis .
Basic Question: Which analytical techniques are essential for confirming the compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., triazole substitution patterns) and piperazine connectivity .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C21H20N10O) and detects impurities .
- HPLC : Ensures >95% purity; use C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced Question: What in silico methods are suitable for predicting the compound’s target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs. utilized docking with 14α-demethylase (PDB: 3LD6) to prioritize antifungal candidates .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydration effects .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors/acceptors in triazole and pyridazine) using tools like Phase .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Modify triazole substituents : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring improves metabolic stability and target affinity .
- Vary piperazine linkers : Replace piperazine with homopiperazine to alter conformational flexibility and reduce off-target effects .
- Pyridazine optimization : Substituents at position 4 (e.g., -F, -Cl) enhance π-stacking with aromatic residues in enzyme active sites .
Case study : In , replacing a methyl group with ethyl on a triazole-pyrimidine hybrid increased antitumor activity by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
